"synthesis and characterization of 1,4-benzoxazepine-3,5(2H,4H)-dione"
"synthesis and characterization of 1,4-benzoxazepine-3,5(2H,4H)-dione"
An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Benzoxazepine-3,5(2H,4H)-dione
Introduction: The Significance of the 1,4-Benzoxazepine Scaffold
The 1,4-benzoxazepine motif is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its unique seven-membered ring structure, fused to a benzene ring and containing both oxygen and nitrogen heteroatoms, imparts a three-dimensional conformation that is conducive to interacting with a variety of biological targets. Derivatives of this and related structures, such as benzodiazepines, have demonstrated a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and antidepressant effects.[2][3] The dione variant, 1,4-benzoxazepine-3,5(2H,4H)-dione, serves as a crucial synthetic intermediate, offering multiple reaction sites for the development of novel therapeutic agents. This guide provides a detailed protocol for its synthesis, a comprehensive approach to its characterization, and the scientific rationale behind the chosen methodologies, tailored for researchers in medicinal chemistry and drug development.
Part 1: Synthesis of 1,4-Benzoxazepine-3,5(2H,4H)-dione
The synthesis of the target compound is efficiently achieved through a two-step process starting from commercially available salicylamide. The strategy involves an initial O-alkylation followed by an intramolecular cyclization. This route is advantageous due to the accessibility of the starting materials and the relatively straightforward reaction conditions.
Overall Reaction Scheme
The synthetic pathway proceeds as follows:
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Step 1: O-Alkylation. Salicylamide is reacted with monochloroacetic acid under basic conditions to yield the key intermediate, 2-aminocarbonylphenoxyacetic acid.
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Step 2: Intramolecular Acylation (Cyclization). The intermediate is treated with thionyl chloride, which facilitates a dehydrative cyclization to form the final 1,4-benzoxazepine-3,5(2H,4H)-dione ring system.[4][5]
Experimental Protocols
Step 1: Synthesis of 2-aminocarbonylphenoxyacetic acid (1)
This initial step involves a nucleophilic substitution where the phenoxide of salicylamide, formed in situ, attacks monochloroacetic acid. The use of a strong base like sodium hydroxide is critical for deprotonating both the phenolic hydroxyl group and the carboxylic acid, driving the reaction forward.
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Materials:
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Salicylamide (34.3 g, 250 mmol)
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Monochloroacetic acid (28.4 g, 300 mmol)
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Sodium hydroxide (22.0 g, 550 mmol)
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Deionized water
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20% Hydrochloric acid
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Procedure:
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To a solution of monochloroacetic acid in 200 mL of water, add salicylamide.
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With vigorous stirring, gradually add a solution of sodium hydroxide in 200 mL of water to the suspension.
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Heat the reaction mixture to 100°C and maintain for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
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After cooling, acidify the mixture with 20% HCl until it is weakly acidic.
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Cool the mixture further in an ice bath to facilitate precipitation.
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Filter the resulting precipitate, wash thoroughly with cold water, and dry to yield 2-aminocarbonylphenoxyacetic acid (1) as colorless needles.[4]
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Step 2: Synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione (2)
The cyclization is the key ring-forming step. Thionyl chloride (SOCl₂) serves a dual purpose: it activates the carboxylic acid by converting it into an acyl chloride and acts as a dehydrating agent. The intramolecular acylation of the amide nitrogen by the newly formed acyl chloride group leads to the formation of the seven-membered ring.[4] Using a non-polar solvent like toluene is essential to prevent hydrolysis of the reactive intermediates.
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Materials:
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2-aminocarbonylphenoxyacetic acid (1) (9.75 g, 50 mmol)
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Thionyl chloride (SOCl₂) (7.3 mL, 100 mmol)
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Toluene (100 mL)
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Procedure:
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Suspend 2-aminocarbonylphenoxyacetic acid (1) in 100 mL of toluene in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl and SO₂).
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Slowly add a two-fold molar excess of thionyl chloride to the suspension with stirring.
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Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the reaction is complete as monitored by TLC.
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Allow the mixture to cool to room temperature and then place it in an ice bath to promote crystallization of the product.
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Filter the solid product, wash with a small amount of cold toluene, and dry under vacuum. The product, 1,4-benzoxazepine-3,5(2H,4H)-dione (2), is obtained in good yield.[4]
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Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic procedure.
Caption: Workflow for the synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione.
Part 2: Characterization of 1,4-Benzoxazepine-3,5(2H,4H)-dione
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Spectroscopic & Analytical Data
The structural features of 1,4-benzoxazepine-3,5(2H,4H)-dione give rise to distinct signals in various spectroscopic analyses.
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¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic protons will appear as a multiplet in the range of δ 7.0-8.0 ppm. The methylene protons (-O-CH₂-C=O) are chemically unique and should appear as a singlet at approximately δ 4.8 ppm.[4] The amide proton (N-H) may appear as a broad singlet, typically downfield.
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¹³C NMR Spectroscopy (Carbon NMR): The carbon NMR spectrum provides information about the carbon framework. Key expected signals include two carbonyl carbons (C=O) in the range of δ 160-170 ppm. The aromatic carbons will resonate between δ 115-150 ppm, and the aliphatic methylene carbon (-CH₂-) will appear further upfield, typically around δ 65-75 ppm.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum should prominently feature:
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A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.
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Two strong, sharp absorption bands for the carbonyl (C=O) stretching vibrations. The ester/lactone carbonyl typically appears around 1750-1780 cm⁻¹, while the amide carbonyl (lactam) appears at a lower frequency, around 1670-1700 cm⁻¹.
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C-O stretching vibrations around 1200-1300 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For C₉H₇NO₃, the expected molecular weight is approximately 177.16 g/mol .[6] Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak ([M]⁺) at m/z = 177, confirming the successful synthesis of the target molecule.[4]
Summary of Characterization Data
| Technique | Parameter | Expected Value / Observation | Reference |
| Physical State | Appearance | Colorless or white solid | [4] |
| Molecular Formula | - | C₉H₇NO₃ | [6] |
| Molecular Weight | - | 177.16 g/mol | [6] |
| ¹H NMR | Chemical Shift (δ) | ~7.0-8.0 ppm (m, 4H, Ar-H), ~4.80 ppm (s, 2H, O-CH₂) | [4] |
| ¹³C NMR | Chemical Shift (δ) | ~160-170 ppm (2x C=O), ~115-150 ppm (Ar-C), ~70 ppm (CH₂) | Inferred |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (N-H), ~1760 (C=O, ester), ~1680 (C=O, amide) | Inferred |
| Mass Spectrometry | Molecular Ion ([M]⁺) | m/z = 177 | [4] |
Characterization Workflow Diagram
This diagram outlines the process of analytical validation for the synthesized compound.
Caption: Workflow for the characterization and validation of the final product.
Conclusion
This guide has detailed a reliable and efficient two-step synthesis for 1,4-benzoxazepine-3,5(2H,4H)-dione from salicylamide. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations. Furthermore, a comprehensive characterization protocol employing NMR, IR, and mass spectrometry has been outlined. The provided data serves as a benchmark for researchers to validate their experimental results. By following this guide, scientists and drug development professionals can confidently synthesize and characterize this valuable heterocyclic scaffold, enabling its use in the exploration of new chemical space for novel therapeutic agents.
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